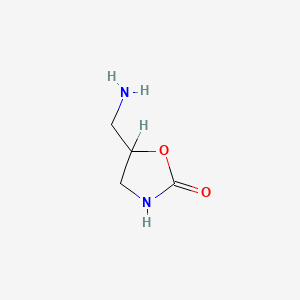

5-(Aminomethyl)-2-oxazolidinone

Description

General Overview of the Oxazolidinone Class in Medicinal Chemistry

Oxazolidinones are a class of synthetic heterocyclic compounds characterized by a five-membered ring containing both nitrogen and oxygen. nih.govresearchgate.net Among the possible isomers, the 2-oxazolidinone (B127357) structure is the most extensively investigated and forms the core of a significant class of antibacterial agents. nih.govrsc.org These compounds have garnered substantial attention in medicinal chemistry primarily for their unique mechanism of action and their efficacy against a range of multidrug-resistant Gram-positive bacteria. toku-e.comnih.gov

The primary antibacterial action of oxazolidinones involves the inhibition of bacterial protein synthesis. scirp.orgresearchgate.net They bind to a distinct site on the 23S ribosomal RNA (rRNA) of the 50S ribosomal subunit, preventing the formation of a functional 70S initiation complex. nih.govmcmaster.camdpi.com This early-stage intervention in protein synthesis is a novel mechanism that differentiates oxazolidinones from many other classes of protein synthesis inhibitors, minimizing the chances of cross-resistance. scirp.org

The clinical significance of this class was firmly established with the approval of Linezolid (B1675486) in 2000. nih.govnih.gov It demonstrated potent activity against challenging pathogens such as methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant Enterococci (VRE), and penicillin-resistant Streptococcus pneumoniae. nih.govscirp.org The success of Linezolid has spurred extensive research into new oxazolidinone derivatives to enhance potency, broaden the antibacterial spectrum, and address emerging resistance. nih.govacs.org Beyond antibacterial applications, the oxazolidinone scaffold is being explored in other therapeutic areas, including as antitubercular and anti-inflammatory agents. nih.govresearchgate.net

Significance of the 5-(Aminomethyl)-2-oxazolidinone (B32544) Moiety in Oxazolidinone Pharmacophores

The pharmacophore of an oxazolidinone antibiotic is a specific arrangement of structural features essential for its biological activity. A critical component of this pharmacophore is the substituent at the C5 position of the oxazolidinone ring. scirp.orgscilit.com The core structure for antibacterial activity typically includes the (S)-configuration at C5, which is crucial for proper orientation and binding to the ribosomal target. scirp.orgnih.gov Linked to this C5 carbon is a side chain, and the 5-(aminomethyl) moiety, or its derivatives, plays a pivotal role.

In many clinically significant oxazolidinones, such as Linezolid, the crucial side chain is a 5-(acetamidomethyl) group. nih.gov The acetamide (B32628) group (an acetylated amine) is vital for potent antimicrobial activity. scirp.org The this compound structure itself represents a key synthetic intermediate and a foundational block for creating diverse analogues. acs.org

Research has shown that modifications to this C5 side chain can significantly impact the drug's properties. For instance, replacing the typical acetamidomethyl group with a simple aminomethyl moiety has led to a series of highly potent and selective antitubercular agents. nih.gov These 5-aminomethyl analogues were found to be prodrugs, activated by an N-acetyltransferase within Mycobacterium tuberculosis to form the active N-acetylated metabolite. nih.gov This targeted activation mechanism highlights the therapeutic potential of modifying the C5-aminomethyl group. Further structural modifications at this position, such as converting the amine into various amides, carbamates, and thioamides, have been explored to optimize antibacterial activity and pharmacokinetic properties. nih.gov

Historical Trajectories of Oxazolidinone Research and Development

The history of oxazolidinones in medicinal chemistry began before their recognition as a major antibiotic class. The nitrofuran compound Furazolidone, containing a 2-oxazolidinone ring, was discovered in the 1940s as an antimicrobial. nih.gov Another early example is Cycloserine, a 3-oxazolidinone isomer, used as an antitubercular drug since 1956. nih.gov

However, the modern era of oxazolidinone antibiotics began in the late 1980s. Scientists at E.I. du Pont de Nemours & Company discovered and reported the first N-aryl-oxazolidinones with potent antibacterial activity. nih.govbasicmedicalkey.com Key early compounds from this research were DuP-105 and DuP-721. nih.govbasicmedicalkey.com Despite showing promise, this line of research was halted by DuPont due to toxicity issues identified in preclinical trials. basicmedicalkey.com

Inspired by DuPont's discovery, researchers at The Upjohn Company (which later became part of Pharmacia & Upjohn, and subsequently Pfizer) initiated their own oxazolidinone program in the 1990s. basicmedicalkey.comcapes.gov.br This extensive medicinal chemistry campaign led to the development of two promising candidates: eperezolid (B1671371) and linezolid. toku-e.comnih.gov Both showed similar bioactivity, but linezolid was ultimately selected for further clinical development due to a more favorable pharmacokinetic profile. toku-e.comnih.gov

Linezolid was approved by the U.S. Food and Drug Administration (FDA) in 2000, becoming the first clinically available antibiotic of this new class. nih.govcapes.gov.br Its success against multi-drug resistant Gram-positive pathogens validated the therapeutic potential of the oxazolidinone scaffold and stimulated a second wave of research. nih.govacs.org This has led to the development of second-generation oxazolidinones like Tedizolid (B1663884), approved in 2014, and several other candidates such as Radezolid (B1680497) and Sutezolid, which have entered clinical trials to address issues like resistance and to target specific diseases like tuberculosis. nih.govnih.govnih.gov

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-(aminomethyl)-1,3-oxazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N2O2/c5-1-3-2-6-4(7)8-3/h3H,1-2,5H2,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUHZAMBLEKHDBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC(=O)N1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

116.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Aminomethyl 2 Oxazolidinone and Derivatives

Early Synthetic Pathways to the Oxazolidinone Core

Initial strategies for constructing the oxazolidinone ring system often involved linear sequences and classical resolution techniques to achieve the desired chirality.

One of the foundational methods for accessing the oxazolidinone core involved the reaction of an aniline (B41778) with glycidol. nih.gov This reaction forms a key amino diol intermediate. The process, while fundamental, typically results in a racemic mixture of the intermediate, necessitating a subsequent resolution step to isolate the desired enantiomer. This initial route, developed by researchers at DuPont, consisted of the alkylation of aniline with glycidol, which set the stage for the synthesis of optically active 5-substituted oxazolidinones. researchgate.net The primary challenge of this pathway was the lack of stereocontrol in the initial alkylation step.

To obtain the enantiomerically pure compounds essential for biological activity, early synthetic efforts relied on chiral resolution. nih.gov Following the reaction of aniline with glycidol, the resulting racemic amino-diol was resolved using a chiral acid. A commonly employed resolving agent was (R)-mandelic acid. nih.gov This classical resolution method separates the diastereomeric salts formed between the racemic amino diol and the chiral acid through fractional crystallization. Once the desired diastereomeric salt is isolated, the chiral auxiliary ((R)-mandelic acid) is removed, yielding the optically active amino diol. This enantiomerically pure intermediate could then be cyclized, for instance with diethylcarbonate, to form the final chiral oxazolidinone ring. nih.gov

Advanced Strategies for the Preparation of 5-(Aminomethyl)-2-oxazolidinone (B32544) Derivatives

As the importance of oxazolidinones grew, research efforts intensified to develop more efficient, cost-effective, and versatile synthetic routes suitable for both medicinal chemistry exploration and large-scale industrial production.

A significant advancement was the shift to more convergent synthetic designs. acs.org These strategies involve the independent synthesis of key fragments of the target molecule, which are then coupled together in the later stages of the synthesis. This approach is inherently more flexible and efficient for creating a diverse library of analogues. A key development was the synthesis of versatile intermediates like tert-butyl [(2S)-3-chloro-2-hydroxypropyl]carbamate from commercially available (S)-epichlorohydrin. researchgate.netacs.org This intermediate can then be coupled with a wide variety of N-aryl carbamates to rapidly generate numerous N-aryl-5-(S)-aminomethyl-2-oxazolidinone derivatives. acs.org This method proved to be widely applicable for preparing a diverse array of oxazolidinone analogues in both process and medicinal chemistry research. researchgate.netacs.org

For a synthetic route to be commercially viable, it must be both economical and scalable. A major focus of process research has been the development of methods that utilize inexpensive starting materials and are suitable for large-scale preparation. researchgate.netacs.org A notable success in this area is the use of (S)-epichlorohydrin, a readily available and cost-effective chiral building block, as the starting material. researchgate.netacs.org From this, the common intermediate (2S)-1-amino-3-chloro-2-propanol hydrochloride can be produced efficiently on a large scale. researchgate.netacs.org This intermediate serves as a cornerstone for the synthesis of various activated side chains, which are crucial for the subsequent coupling steps.

Table 1: Key Intermediates for Scalable Synthesis

| Starting Material | Key Intermediate |

|---|---|

| (S)-Epichlorohydrin | (2S)-1-amino-3-chloro-2-propanol hydrochloride |

| (2S)-1-amino-3-chloro-2-propanol hydrochloride | N-[(2S)-2-(acetyloxy)-3-chloropropyl]acetamide |

This table illustrates the progression from a common, economical starting material to versatile intermediates used in advanced synthetic strategies.

Table 2: Yields of One-Step Oxazolidinone Formation

| Substrate Type | Yield Range |

|---|---|

| Diverse Aryl Carbamates | 55% - 99% |

| Benzyl Carbamates | Satisfactory |

This table summarizes the reported yields for a one-step coupling method, demonstrating its effectiveness across various carbamate (B1207046) substrates. The method has been successfully applied to over 24 examples. researchgate.net

Key Precursors and Chiral Synthon Development for 5-(Aminomethyl)-2-oxazolidinones

The stereochemistry at the C5 position of the oxazolidinone ring is crucial for the biological activity of many derivatives. Consequently, the development of chiral synthons and stereoselective synthetic routes is of paramount importance.

Utilization of (S)-Epichlorohydrin Derivatives in Stereoselective Synthesis

(S)-epichlorohydrin is a readily available and cost-effective chiral building block for the enantioselective synthesis of this compound derivatives. arkat-usa.orgresearchgate.net Its epoxide ring is susceptible to nucleophilic attack, allowing for the introduction of various functionalities and the construction of the oxazolidinone core with a defined stereochemistry. arkat-usa.org A common strategy involves the ring-opening of (S)-epichlorohydrin with an appropriate amine, followed by cyclization to form the desired (S)-configured 5-substituted oxazolidinone. researchgate.net For instance, the reaction of (S)-epichlorohydrin with anilines can lead to the formation of N-aryl-5-(chloromethyl)-2-oxazolidinones, which can be further functionalized. researchgate.net The use of (S)-epichlorohydrin ensures the desired (S)-configuration at the C5 position of the oxazolidinone, which is often essential for pharmacological activity. researchgate.net

Economical, large-scale preparations of key intermediates derived from (S)-epichlorohydrin, such as (2S)-1-amino-3-chloro-2-propanol hydrochloride, have been developed. acs.org This intermediate serves as a versatile precursor for various oxazolidinone analogs. acs.org Enzymatic approaches are also employed to produce enantiomerically pure epichlorohydrin, further highlighting its significance as a chiral synthon. rsc.org

Role of Aryl Carbamates in Oxazolidinone Ring Formation

Aryl carbamates are crucial precursors in several synthetic routes to N-aryl-2-oxazolidinones. arkat-usa.orgresearchgate.net A widely used method involves the reaction of an N-aryl carbamate with an epoxide, such as a derivative of (S)-epichlorohydrin. arkat-usa.orgacs.org This reaction typically proceeds via the deprotonation of the carbamate nitrogen, followed by nucleophilic attack on the epoxide ring. orgsyn.org The resulting intermediate then undergoes intramolecular cyclization to form the oxazolidinone ring. orgsyn.org

The choice of base, solvent, and reaction temperature can significantly influence the yield and stereoselectivity of the reaction. arkat-usa.org For example, using lithium hydroxide (B78521) as a base in DMF at room temperature has been shown to be effective for the synthesis of various N-aryl oxazolidinones from aryl carbamates and epichlorohydrin. arkat-usa.orgresearchgate.net This method has been successfully applied to the synthesis of several biologically active compounds. arkat-usa.org Another approach involves the use of n-butyllithium to generate N-lithio-N-aryl carbamates, which then react with (R)-glycidyl butyrate. orgsyn.org This method offers the advantage of directly yielding the 5-(hydroxymethyl)oxazolidinone without the need for a separate saponification step. orgsyn.org

| Reactants | Reagents & Conditions | Product | Yield (%) | Reference |

| N-Aryl Carbamates, (R)- or (S)-Epichlorohydrin | LiOH, DMF, room temperature | N-Aryl-5-(chloromethyl)-2-oxazolidinones | Variable | arkat-usa.org |

| N-Phenylcarbamic acid methyl ester, (R)-(-)-Glycidyl butyrate | n-Butyllithium, THF, -78°C to room temperature | N-Phenyl-(5R)-hydroxymethyl-2-oxazolidinone | 95 | orgsyn.org |

| Aryl Carbamates, Epoxide | Base | N-Aryl-5-substituted-2-oxazolidinones | 55-99 | researchgate.net |

Synthesis via Azido (B1232118) Intermediates (e.g., 5-Azidomethyl-2-oxazolidinone)

The use of azido intermediates provides a versatile route to this compound. A key intermediate in this pathway is 5-azidomethyl-2-oxazolidinone. This compound can be synthesized from precursors like epichlorohydrin. researchgate.netresearchgate.net For example, the epoxide ring of a suitable precursor can be opened with an azide (B81097) source, such as sodium azide, to introduce the azidomethyl group. nih.gov

The subsequent reduction of the azide group to an amine is a crucial step. This transformation is typically achieved through catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or through other reducing agents. The resulting this compound can then be further modified if necessary. This azido-intermediate strategy is valuable because the azide group is relatively unreactive towards many reagents used in the construction of the oxazolidinone ring, allowing for its late-stage conversion to the essential amino group.

A stereoselective synthesis of both (R)- and (S)-5-azidomethyl-2-oxazolidinones has been developed from (S)-epichlorohydrin, highlighting the utility of this chiral precursor in accessing enantiomerically pure azido intermediates. researchgate.netresearchgate.net

Applications of Chloroformate Intermediates

Chloroformate intermediates play a significant role in the synthesis of the oxazolidinone ring. One common approach involves the reaction of an amino alcohol with phosgene (B1210022) or a phosgene equivalent like a chloroformate. nih.gov For example, ethyl chloroformate can react with an appropriate aniline to form an ethyl carbamate, which can then be used to construct the oxazolidinone ring. arkat-usa.orgresearchgate.net

In another strategy, chloroformates are used to activate a hydroxyl group for subsequent intramolecular cyclization. A notable example is the reaction of an enantiomerically pure aziridine-2-carboxylic acid ethyl ester with methyl chloroformate. bioorg.org This reaction proceeds through a regioselective aziridine (B145994) ring-opening by the chloroformate, followed by intramolecular cyclization to yield a 2-oxazolidinone-5-carboxylic acid ethyl ester with retention of configuration. bioorg.org This method provides a one-pot synthesis of 5-functionalized chiral 2-oxazolidinones in high yields. bioorg.org

Oxazolidinone Ring-Forming Reactions and Cyclization Strategies

The formation of the 5-membered oxazolidinone ring is the cornerstone of these synthetic routes. Various cyclization strategies have been developed, often tailored to the specific precursors being used.

Intermolecular Nucleophilic Epoxide Ring Opening

A prevalent and powerful strategy for constructing the 5-substituted-2-oxazolidinone core involves the intermolecular nucleophilic ring-opening of an epoxide. acs.org This reaction is highly versatile as a wide range of nucleophiles can be employed, leading to a diverse array of oxazolidinone derivatives. nih.gov The epoxide, often a chiral glycidyl (B131873) derivative to control stereochemistry, is attacked by a nucleophile, leading to the opening of the strained three-membered ring. mdpi.com

In the context of this compound synthesis, the nucleophile is typically a carbamate or a related species. researchgate.net The initial ring-opening step is followed by an intramolecular cyclization, where the newly formed alkoxide attacks the carbonyl group of the carbamate to form the oxazolidinone ring. acs.org The regioselectivity of the epoxide opening is a critical factor, with the nucleophile generally attacking the less substituted carbon of the epoxide under basic or neutral conditions, following an SN2 mechanism. masterorganicchemistry.com

Recent research has demonstrated the use of tert-butyl carbonate as a nucleophile in epoxide ring-opening reactions, providing a practical cascade synthetic route to N-aryl-5-substituted-2-oxazolidinones. acs.org This method involves an intermolecular nucleophilic epoxide ring-opening followed by an intramolecular acyl substitution. acs.org

| Epoxide | Nucleophile | Conditions | Product | Key Feature | Reference |

| (S)-Epichlorohydrin | Aryl Carbamate | Base (e.g., LiOH), DMF | N-Aryl-5-(chloromethyl)-2-oxazolidinone | Stereoselective synthesis | arkat-usa.org |

| Epoxy Carbamate | - | Base | N-Aryl-5-substituted-2-oxazolidinone | Intramolecular cyclization | acs.org |

| Epoxide | tert-Butyl Carbonate | Et3N or TBAB | 5-(tert-Butoxycarboxymethyl)oxazolidinone | Cascade reaction | acs.org |

Intramolecular Acyl Substitution Reactions

The formation of the 2-oxazolidinone (B127357) ring frequently relies on intramolecular acyl substitution reactions, where a suitably positioned nucleophile attacks a carbonyl precursor within the same molecule to induce cyclization. A common and effective strategy involves the cyclization of carbamate intermediates. These reactions are advantageous as they can often proceed with high yields and stereochemical control.

One established pathway begins with the reaction of an epoxide with a carbamate. For instance, the nucleophilic ring-opening of an epoxide by a carbamate anion, followed by intramolecular acyl substitution, provides a direct route to the oxazolidinone core. researchgate.net A variation of this involves the reaction of an aryl carbamate with a chiral epoxide like (R)-glycidyl butyrate, where deprotonation of the carbamate precedes the epoxide opening and subsequent ring closure. nih.gov

Another approach utilizes chiral aziridines. The acylation of the aziridine nitrogen activates the ring for a regioselective opening by a nucleophile. This is followed by an intramolecular cyclization that results in the formation of the 5-substituted oxazolidinone. bioorg.orgnih.gov This method is particularly valuable as it can proceed in a one-pot manner from commercially available chiral aziridines, yielding enantiomerically pure oxazolidinones with retention of configuration. bioorg.orgnih.gov For example, reacting an enantiomerically pure aziridine-2-carboxylic acid ester with methyl chloroformate leads to the formation of a 2-oxazolidinone-5-carboxylic acid ester in high yield. bioorg.org The proposed mechanism involves acylation of the aziridine nitrogen, followed by ring-opening and subsequent intramolecular cyclization. bioorg.org

These intramolecular cyclizations are not limited to carbamates and can be extended to other functionalities. The cyclization of carbanions adjacent to sulfones and sulfoxides onto the oxazolidinone carbonyl has also been demonstrated as a viable, though less common, route. nih.gov

Functionalization and Derivatization at the 5-Aminomethyl Group

The primary amine of the 5-aminomethyl group is a key site for structural modification, allowing for the synthesis of a wide array of analogues with diverse properties. This functionalization is typically achieved through standard amine chemistry, such as acylation, carbamoylation, and reaction with isothiocyanates. These modifications are crucial in medicinal chemistry for modulating the biological activity and physicochemical properties of the parent compound. A recent study highlighted a series of oxazolidinones with a 5-aminomethyl moiety, identifying them as prodrugs that are acetylated in situ by bacterial enzymes. nih.gov

Synthesis of Acetamide (B32628), Carbamate, Urea (B33335), and Thiourea (B124793) Analogues

The synthesis of acetamide, carbamate, urea, and thiourea derivatives from the 5-aminomethyl group is well-documented.

Acetamide Analogues: The most straightforward modification is N-acetylation to form the corresponding acetamide. This is readily accomplished by treating the this compound with an acetylating agent like acetic anhydride (B1165640) or acetyl chloride in the presence of a base. This transformation is a key step in the synthesis of the antibiotic linezolid (B1675486) and its analogues. acs.orgepa.gov For example, (S)-[N-3-(4-trimethylstannyl-3-fluorophenyl)-2-oxo-5-oxazolidinyl]methyl acetamide is a documented intermediate in the synthesis of novel oxazolidinone derivatives. google.com

Carbamate Analogues: Carbamate derivatives are synthesized by reacting the amine with a chloroformate, such as α-chloroethyl chloroformate, or another carbamoylating agent. researchgate.net This reaction introduces an alkoxycarbonyl group onto the nitrogen atom.

Urea and Thiourea Analogues: Urea and thiourea derivatives are prepared by reacting the 5-aminomethyl compound with isocyanates or isothiocyanates, respectively. nih.govresearchgate.net The reaction typically proceeds by nucleophilic attack of the primary amine on the electrophilic carbon of the isocyanate or isothiocyanate. This approach has been used to synthesize series of urea and thiourea derivatives of oxazolidinones for biological evaluation. nih.govresearchgate.net Studies have shown that these reactions can be performed to generate libraries of compounds for structure-activity relationship (SAR) studies. nih.gov

The table below summarizes various synthetic derivatizations of the 5-aminomethyl group.

| Derivative Type | Reagent Example | Resulting Functional Group | Reference(s) |

| Acetamide | Acetic Anhydride / Acetyl Chloride | -NH-C(O)CH₃ | acs.org, epa.gov, google.com |

| Carbamate | α-Chloroethyl Chloroformate | -NH-C(O)OR | researchgate.net |

| Urea | Phenyl Isocyanate | -NH-C(O)NH-Ar | nih.gov, researchgate.net |

| Thiourea | Phenyl Isothiocyanate | -NH-C(S)NH-Ar | nih.gov, researchgate.net |

Enantiomerically Pure Synthesis of 5-(Aminomethyl)-2-oxazolidinones

The stereochemistry at the C-5 position of the oxazolidinone ring is critical for the biological activity of many of its derivatives. Therefore, developing methods to synthesize enantiomerically pure compounds is of paramount importance.

Stereoselective Synthesis from Chiral Precursors

The most common approach to obtaining enantiomerically pure 5-(aminomethyl)-2-oxazolidinones is to start with a readily available, inexpensive chiral molecule. This "chiral pool" synthesis transfers the stereochemistry of the starting material to the final product.

From (S)-Epichlorohydrin: A widely used and economical chiral precursor is (S)-epichlorohydrin. This compound can be converted to (2S)-1-amino-3-chloro-2-propanol hydrochloride, a common intermediate that is then coupled with aryl carbamates to yield N-aryl-5(S)-aminomethyl-2-oxazolidinone derivatives. acs.orgepa.gov

From Chiral Aziridines: As mentioned previously, enantiomerically pure N-protected aziridine-2-methanols or aziridine-2-carboxylates can be converted into chiral 5-substituted-2-oxazolidinones. bioorg.orgnih.govbioorg.org For instance, intramolecular cyclization of (S)-aziridine-2-methanols with phosgene yields enantiomerically pure N-protected-4(R)-(chloromethyl)oxazolidinones, which are precursors to the desired 5-substituted compounds. bioorg.org

From Amino Acids: Chiral α-amino acids, such as (S)-phenylalanine, serve as excellent starting materials. The amino acid can be reduced to the corresponding chiral amino alcohol, (S)-phenylalanol, which is then cyclized with an agent like diethyl carbonate to form the oxazolidinone ring with the stereocenter intact. orgsyn.org

The table below details common chiral precursors and their role in synthesis.

| Chiral Precursor | Key Intermediate | Resulting Configuration | Reference(s) |

| (S)-Epichlorohydrin | (2S)-1-Amino-3-chloro-2-propanol | (S) | acs.org, epa.gov |

| (S)-Phenylalanine | (S)-Phenylalanol | (S) | orgsyn.org |

| (R)-Aziridine-2-carboxylate | N/A (Direct cyclization) | (R) | bioorg.org, nih.gov |

| (S)-Aziridine-2-methanol | N/A (Direct cyclization) | (S) | bioorg.org |

Enantiomeric Resolution Techniques in Compound Isolation

When a synthetic route produces a racemic mixture (an equal mixture of both enantiomers), resolution techniques are required to separate them.

Preferential Crystallization: This technique can be applied to resolve the enantiomers of a precursor, such as 5-hydroxymethyl-2-oxazolidinone. By carefully controlling crystallization conditions in a supersaturated solution seeded with a crystal of the desired enantiomer, that enantiomer can be induced to crystallize out, leaving the other in solution. researchgate.net

Diastereomeric Resolution: A racemic mixture can be reacted with a single enantiomer of a chiral resolving agent to form a mixture of diastereomers. Since diastereomers have different physical properties, they can be separated by standard techniques like chromatography or crystallization. google.com For example, a racemic oxazolidinone alcohol can be esterified with an enantiopure chiral acid. The resulting diastereomeric esters are then separated by column chromatography, and subsequent saponification of each separated ester yields the individual enantiomers of the starting alcohol. google.com

Chiral Chromatography: Direct separation of enantiomers can be achieved using chiral stationary phases in high-performance liquid chromatography (HPLC) or capillary electrophoresis (CE). For instance, various oxazolidinone analogues have been successfully separated using anionic cyclodextrin (B1172386) derivatives as chiral selectors in CE. nih.gov

Non-Racemizing Conversion Methods

It is crucial that subsequent chemical transformations on a resolved chiral center proceed without racemization (loss of stereochemical purity). Several synthetic methods have been developed to ensure the retention of configuration.

A notable example involves a sequence of reactions applied to enantiopure carnitinamide (B1227865) chloride. This process, which includes a Hoffmann rearrangement and intramolecular cyclization, yields the corresponding enantiomers of 5-aminomethyl-2-oxazolidinones that are mono-, di-, and tri-methylated at the exocyclic nitrogen without any racemization. researchgate.net

Furthermore, the conversion of chiral aziridines to oxazolidinones via acylation and intramolecular ring-opening has been shown to proceed with retention of the absolute configuration at the chiral center. bioorg.orgnih.gov Similarly, the transformation of homochiral β-hydroxy hydrazides, derived from β-keto esters, into 2-oxazolidinones via treatment with NaNO₂/H⁺ occurs with full retention of configuration at the stereocenters. researchgate.net These methods are valuable as they provide reliable access to enantiomerically pure products from chiral precursors without compromising optical purity.

Novel Synthetic Techniques in Oxazolidinone Chemistry

The field of oxazolidinone synthesis has moved beyond classical methods, embracing innovative techniques that offer improved yields, shorter reaction times, and more environmentally benign conditions. mdpi.comresearchgate.net Microwave-assisted synthesis, in particular, has emerged as a powerful tool for organic chemists, allowing for rapid and efficient generation of complex molecules. nih.gov This technology provides precise control over reaction parameters like temperature and pressure, often leading to higher product purity and reliable scalability. nih.gov The direct absorption of microwave energy by reactant molecules, especially in solvent-free conditions, can accelerate reactions significantly compared to conventional heating methods. nih.govnih.gov

Microwave-Assisted Methodologies for 5-(Aminomethyl)-2-oxazolidinones

Microwave irradiation has been successfully employed to expedite the synthesis of the oxazolidinone ring system, a core component of several antibacterial agents. This approach significantly reduces lengthy reaction times and often improves yields compared to traditional synthetic routes. mdpi.comresearchgate.net

One notable application of microwave assistance is in the cyclization of amino alcohols. The synthesis of 4-substituted oxazolidin-2-ones, for example, has been efficiently achieved through the microwave-assisted reaction of various amino alcohols with diethyl carbonate in the presence of a base like sodium methoxide (B1231860) or potassium carbonate. mdpi.com This method has demonstrated a remarkable reduction in reaction times and an increase in product yields when compared to conventional heating methods. mdpi.comresearchgate.net

| Amino Alcohol | Product | Microwave Conditions (Temp, Time) | Microwave Yield (%) | Conventional Method Yield (%) |

|---|---|---|---|---|

| (S)-Phenylalaninol | (S)-4-Benzyl-2-oxazolidinone | 135 °C, 10 min | 85 | 79 |

| (S)-Phenylglycinol | (S)-4-Phenyl-2-oxazolidinone | 125 °C, 10 min | 83 | 78 |

| (S)-Valinol | (S)-4-Isopropyl-2-oxazolidinone | 125 °C, 10 min | 88 | 84 |

| (1S, 2R)-Norephedrine | (4S, 5R)-4-Methyl-5-phenyl-2-oxazolidinone | 135 °C, 10 min | 86 | 81 |

Furthermore, novel microwave-assisted, multi-component reactions have been developed for synthesizing oxazolidinone analogues. nih.gov An efficient L-proline-mediated three-component Mannich reaction has been reported, which utilizes microwave irradiation to combine a substituted aniline, aqueous formaldehyde, and an α-hydroxyketone. nih.gov This is followed by a one-step cyclization to form the core oxazolidinone structure. nih.gov This streamlined process is significantly more efficient than conventional methods and uses readily available commercial reagents. nih.gov The optimization of this reaction under microwave irradiation highlights the catalyst's role and the need to refresh reagents to drive the reaction to completion. nih.gov

| Entry | Catalyst | Reaction Time (h) | Observations | Conversion (%) |

|---|---|---|---|---|

| 1 | L-proline (0.3 eq.) | 1 | Racemic desired product | 20 |

| 2 | L-proline (0.3 eq.) | 1 | Catalyst refreshed after 1h | 35 |

| 3 | L-proline (0.3 eq.) | 1 | Catalyst and aldehyde refreshed after 1h | 50 |

| 4 | L-proline (0.3 eq.) | 4 | Catalyst, aldehyde, and ketone refreshed every 1h | 70 |

These examples underscore the significant advantages of integrating microwave technology into the synthesis of oxazolidinones, paving the way for faster, more efficient, and adaptable production of these valuable chemical entities.

Biological Activity and Pharmacological Potential of Oxazolidinone Derivatives

Antimicrobial Activity: Research and Development Focus

Oxazolidinones function by inhibiting bacterial protein synthesis at a very early stage. They bind to the 50S ribosomal subunit at the peptidyl transferase center, preventing the formation of a functional 70S initiation complex, which is essential for the translation process. nih.govbenthamdirect.comfrontiersin.orgnih.govmdpi.com This distinct mechanism means there is no cross-resistance with other existing classes of antibacterial agents. frontiersin.orgnih.gov

Activity against Gram-Positive Pathogens

Oxazolidinones have demonstrated potent activity against a wide array of clinically significant multidrug-resistant Gram-positive bacteria. nih.govbenthamdirect.comnih.gov

The emergence of methicillin-resistant Staphylococcus aureus (MRSA) has posed a significant global health threat, prompting the urgent development of new therapeutic agents. nih.govnih.gov Oxazolidinones, such as linezolid (B1675486) and tedizolid (B1663884), have shown potent activity against MRSA infections. nih.gov Linezolid was the first oxazolidinone approved for clinical use to treat infections caused by MRSA. nih.gov

Research has focused on developing new oxazolidinone derivatives with improved potency and a lower propensity for resistance. For instance, tedizolid has demonstrated superior activity against planktonic MRSA cells compared to linezolid. nih.gov Hybridization of the oxazolidinone scaffold with other antibacterial pharmacophores is also being explored as a strategy to develop novel anti-MRSA agents with the potential for multiple targets. nih.govbenthamdirect.com Some novel chiral 1,3-oxazolidin-2-ones have also been synthesized and evaluated for their in-vitro antimicrobial activity against MRSA isolates. mdpi.combohrium.com

| Compound | Organism | MIC (μg/mL) | Reference |

|---|---|---|---|

| Linezolid | MRSA ATCC 33591 (planktonic) | 1-2 | nih.gov |

| Tedizolid | MRSA ATCC 33591 (planktonic) | 0.5 | nih.gov |

| Ranbezolid | MRSA ATCC 33591 (planktonic) | 1 | nih.gov |

| Radezolid (B1680497) | MRSA ATCC 33591 (planktonic) | 1 | nih.gov |

| (R)-5-((S)-1-dibenzylaminoethyl)-1,3-oxazolidin-2-one (7a) | MRSA isolates | 6.6 (concentration) | bohrium.com |

| LCB01-0648 | MRSA | 0.25-1 | mdpi.com |

Vancomycin-resistant enterococci (VRE) are a leading cause of hospital-acquired infections, highlighting the critical need for new treatment options. nih.gov Oxazolidinones have demonstrated significant activity against VRE. nih.govnih.govnih.gov Research has focused on designing novel oxazolidinone derivatives to combat VRE. One approach involves creating hybrid molecules that merge the structure of a second-generation oxazolidinone, like tedizolid, with carbonic anhydrase inhibitors. nih.gov This strategy aims to create dual-action antibiotics with enhanced anti-enterococcal effects against multidrug-resistant strains of Enterococcus faecalis and Enterococcus faecium. nih.gov

| Compound | Organism | MIC Range (μg/mL) | Reference |

|---|---|---|---|

| LCB01-0648 | Vancomycin-resistant Enterococcus faecalis | 0.5-2 | mdpi.com |

| LCB01-0648 | Vancomycin-resistant Enterococcus faecium | 0.5-1 | mdpi.com |

The rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) has created a global health crisis, necessitating the development of new antituberculosis drugs. nih.govmdpi.comtandfonline.com Oxazolidinones have emerged as a promising class of compounds with potent activity against Mtb. tandfonline.com Linezolid is used for the treatment of MDR-TB, though its long-term use can be associated with toxicity. nih.govmdpi.com

Consequently, research is actively pursuing new oxazolidinone derivatives with improved efficacy and better safety profiles. mdpi.com Compounds such as sutezolid, tedizolid, and delpazolid (B607052) have shown promising results in preclinical and early clinical studies. frontiersin.orgmdpi.com A notable area of research involves 5-(aminomethyl) oxazolidinone prodrugs, which have demonstrated potent and selective activity against Mtb. acs.orgnih.gov These prodrugs are activated by a bacterial enzyme, N-acetyl transferase, which is absent in mammalian mitochondria, potentially reducing toxicity. acs.orgnih.gov

| Compound | Organism/Strain | MIC (μg/mL) | Reference |

|---|---|---|---|

| Linezolid | Mtb H37Rv | 0.5–2.0 | nih.gov |

| T145 | Mtb H37Rv | 0.5–1.0 | nih.gov |

| Tedizolid | Drug-susceptible and drug-resistant Mtb strains | 0.125-0.5 | mdpi.com |

| Sutezolid | Mtb | Similar to linezolid | nih.gov |

| AZD5847 | Mtb | Equals MICs of LZD and PNU | nih.gov |

Penicillin-resistant Streptococcus pneumoniae (PRSP) is a major cause of community-acquired pneumonia and other serious infections. nih.govnih.gov Oxazolidinones, including linezolid, have demonstrated reliable activity against PRSP. nih.govnih.govnih.gov Research has shown that oxazolidinones can be bactericidal against Streptococcus pneumoniae. nih.gov The development of novel oxazolidinone derivatives with fused pyrazole (B372694) C-rings has yielded compounds with potent activity against fastidious Gram-negative pathogens as well as Gram-positive bacteria like S. pneumoniae. nih.gov Furthermore, some novel oxazolidinone derivatives have shown good activity against S. pneumoniae with MIC values as low as 0.25–0.5 μg/ml. tandfonline.com

| Compound | Organism | MIC Range (μg/mL) | Reference |

|---|---|---|---|

| Linezolid | Streptococcus pneumoniae | ≤4 | clinician.com |

| LCB01-0648 | Penicillin-resistant Streptococcus pneumoniae | 0.25-0.5 | mdpi.com |

Exploration of Activity against Gram-Negative Bacteria

While oxazolidinones are primarily known for their activity against Gram-positive bacteria, there is growing interest in expanding their spectrum to include Gram-negative pathogens. nih.gov The outer membrane of Gram-negative bacteria presents a significant permeability barrier that many oxazolidinones struggle to overcome. nih.gov

Recent research has focused on structural modifications to the oxazolidinone scaffold to enhance penetration and circumvent efflux pumps in Gram-negative bacteria. nih.govrsc.org Some novel derivatives have shown promising in vitro activity against certain Gram-negative species. For example, zoliflodacin, an oxazolidinone derivative, has demonstrated activity against Neisseria gonorrhoeae and is currently in late-stage clinical development. rsc.orgresearchgate.net Other research has identified oxazolidinone analogues with activity against E. coli, K. pneumoniae, and P. aeruginosa, particularly in strains with compromised efflux and outer membrane functions. nih.govresearchgate.net These studies suggest that with strategic structural modifications, the potent antibacterial action of oxazolidinones could be extended to a broader range of problematic Gram-negative bacteria. nih.govrsc.org

| Compound | Organism | MIC (μg/mL) | Reference |

|---|---|---|---|

| Zoliflodacin (ETX0914) | Neisseria gonorrhoeae | 0.39 (µM) | rsc.org |

| Zoliflodacin (ETX0914) | E. coli | 6.2 (µM) | rsc.org |

| Compound 46 | E. coli TG1, E. coli KAM3, K. pneumoniae ATCC 13883 | <0.016 | rsc.orgresearchgate.net |

| Compound 47 | Various wild-type and clinical isolate strains | 0.020-16.0 | rsc.orgresearchgate.net |

| Compound 8c | E. coli | >64 | nih.gov |

| Compound 12a | E. coli | >64 | nih.gov |

Strategies for Enhanced Compound Accumulation in Gram-Negative Pathogens

To bolster the effectiveness of oxazolidinones against Gram-negative bacteria, researchers have explored various chemical modifications. One promising strategy involves the introduction of positively charged motifs to the oxazolidinone structure. This approach is thought to facilitate uptake through porin channels in the bacterial outer membrane, thereby increasing the intracellular concentration of the drug. nih.gov

Research on Overcoming Outer Membrane Permeation Barriers

The formidable outer membrane of Gram-negative bacteria acts as a selective barrier, restricting the entry of many antibacterial agents. google.com Studies on structure-uptake relationships of oxazolidinones have revealed that specific structural features can influence their ability to traverse this barrier. For instance, modifications at the C-5 position of the oxazolidinone ring are being investigated to improve permeation. nih.gov The replacement of the typical C-5 acetamide (B32628) with other functional groups is a key area of exploration to enhance Gram-negative activity.

Addressing Efflux Pump Susceptibility in Gram-Negative Species

Efflux pumps are a major defense mechanism in Gram-negative bacteria, actively expelling antibiotics from the cell. google.com The Resistance-Nodulation-Division (RND) family of efflux pumps is particularly significant in conferring multidrug resistance. nih.gov While many oxazolidinones are susceptible to efflux, research is ongoing to design derivatives that can either evade these pumps or act as inhibitors themselves. Some studies suggest that certain structural modifications on the oxazolidinone scaffold may reduce its recognition and transport by efflux pumps, thereby increasing its potency against Gram-negative organisms. nih.gov

Monoamine Oxidase (MAO) Inhibition Research

Beyond their antibacterial effects, derivatives of 5-(aminomethyl)-2-oxazolidinone (B32544) have been identified as potent inhibitors of monoamine oxidase (MAO), an enzyme crucial in the metabolism of neurotransmitters.

Investigation of Selective Inhibition of MAO-B

A notable discovery is that 5-(aminomethyl)-3-aryl-2-oxazolidinones represent a novel class of selective inhibitors for monoamine oxidase B (MAO-B). acs.org This selectivity is significant because MAO-B is primarily responsible for the degradation of dopamine (B1211576), and its inhibition is a key strategy in the management of Parkinson's disease. google.com The selective inhibition of MAO-B can increase dopamine levels in the brain, alleviating some of the motor symptoms of the disease. The inhibitory activity of these compounds is influenced by the nature of the aryl substituent at the N-3 position of the oxazolidinone ring.

Table 1: MAO-B Inhibitory Activity of Selected Oxazolidinone Derivatives

| Compound | Target | IC50 (µM) | Ki (µM) | Inhibition Type |

|---|---|---|---|---|

| Compound 2b | MAO-B | 0.042 | 0.035 | Reversible, Non-competitive |

| Compound 2h | MAO-B | 0.056 | 0.046 | Reversible, Non-competitive |

| Compound 4h | MAO-B | 1.55 | - | - |

| Compound 4i | MAO-B | 13.5 | - | - |

| Compound 4j | MAO-B | 5.08 | - | - |

Data sourced from multiple studies for illustrative purposes. nih.govnih.gov

Mechanism-Based Inactivation Studies of MAO

Research has shown that 5-(aminomethyl)-3-aryl-2-oxazolidinones act as mechanism-based inactivators of MAO-B. acs.orgacs.org This means that the compound is converted by the enzyme's catalytic mechanism into a reactive species that then irreversibly binds to and inactivates the enzyme. This mode of action can lead to a prolonged duration of effect.

Investigation of Other Therapeutic Applications

The versatile scaffold of this compound has prompted investigations into its potential for a range of other therapeutic applications.

Recent studies have explored the anticancer properties of oxazolidinone derivatives. For example, a series of 5-(carbamoylmethylene)-oxazolidin-2-ones demonstrated antiproliferative activity against breast and cervical cancer cell lines. nih.gov These compounds were found to induce apoptosis (programmed cell death) through the generation of reactive oxygen species and mitochondrial dysfunction. nih.gov

Furthermore, derivatives of 5-(2-aminoethyl)-2-oxazolidinones have been shown to possess anti-inflammatory and central nervous system (CNS) depressant activities. nih.gov A patent has also described the potential use of aminomethyl-5-oxazolidinic derivatives in treating CNS disorders and conditions related to senescence. google.com

In the realm of infectious diseases beyond typical bacterial infections, 5-aminomethyl oxazolidinone prodrugs have demonstrated robust potency against Mycobacterium tuberculosis, the causative agent of tuberculosis. nih.gov This highlights a potential role for these compounds in addressing this major global health challenge.

Research into Anticancer Potential

The search for novel anticancer agents has led to the investigation of oxazolidinone derivatives, with several studies highlighting their promising antiproliferative activities. nih.govajrconline.org These compounds have been shown to induce apoptosis and senescence in cancer cells, suggesting their potential as therapeutic agents. nih.gov

Some 5-(carbamoylmethylene)-oxazolidin-2-ones have demonstrated significant cytotoxicity against MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines, while showing no cytotoxicity towards non-tumorigenic MCF-10A cells. nih.gov One particular derivative, referred to as OI, exhibited IC50 values of 17.66 µM for MCF-7 and 31.10 µM for HeLa cells. nih.gov Further investigation revealed that this compound can arrest the cell cycle in the G1 phase and induce apoptosis through the activation of caspase-9 and the release of cytochrome c, driven by increased levels of reactive oxygen species (ROS) and reduced mitochondrial membrane potential. nih.gov

Other research has focused on hybrids of oxazolidinones, such as those derived from linezolid and cytoxazone. nih.gov These hybrids have been evaluated for their anticancer activity against various cell lines, including A549 (lung) and DU145 (prostate) cancer cells. nih.gov Two compounds, in particular, displayed good anticancer potential, with one showing the ability to inhibit cell proliferation and induce apoptosis in DU145 prostate cancer cells through the activation of caspase-3 and -9. nih.gov Long-term exposure to this compound also induced cellular senescence. nih.gov

The anticancer potential of oxazolidinone derivatives is a burgeoning field of research, with studies exploring their efficacy against a variety of cancer types and their mechanisms of action. nih.govajrconline.orgnih.gov

Table 1: Anticancer Activity of Selected Oxazolidinone Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| 5-(carbamoylmethylene)-oxazolidin-2-one (OI) | MCF-7 (Breast) | 17.66 | nih.gov |

| 5-(carbamoylmethylene)-oxazolidin-2-one (OI) | HeLa (Cervical) | 31.10 | nih.gov |

| Cytoxazone-linezolid hybrid (16) | A549 (Lung) | Good potential | nih.gov |

| Cytoxazone-linezolid hybrid (17) | DU145 (Prostate) | Good potential | nih.gov |

Studies on Central Nervous System (CNS) Therapeutic Applications

The pharmacological effects of oxazolidinone derivatives extend to the central nervous system. Research has indicated that certain derivatives possess CNS depressant, anti-inflammatory, and muscle relaxant properties. nih.gov For instance, 5-(2-Aminoethyl)-2-oxazolidinones have been shown to have central nervous system depressant and anti-inflammatory activity. nih.gov

Furthermore, a patent has been published for a pharmaceutical composition containing 5-morpholinomethyl-3-(4-chlorobenzylideneamine)-2-oxazolidinone for the treatment of CNS disorders. Another class of oxazolidinones has been identified as potent, centrally acting muscle relaxants, with their pharmacological effects demonstrated in rat decerebrate rigidity models. nih.gov These findings suggest that the oxazolidinone scaffold could be a valuable starting point for the development of new drugs targeting the CNS.

Exploration of Anticoagulant Properties (Factor Xa Inhibition)

A significant breakthrough in the therapeutic application of oxazolidinones is in the field of anticoagulation. Rivaroxaban (B1684504), a potent and selective direct inhibitor of Factor Xa, is a well-known drug containing an oxazolidinone ring. nih.govresearchgate.netresearchgate.net Factor Xa is a critical enzyme in the blood coagulation cascade, and its inhibition is an effective strategy for preventing and treating thromboembolic disorders. researchgate.netnih.gov

Rivaroxaban competitively inhibits both free and clot-bound Factor Xa, as well as prothrombinase activity, without the need for cofactors like antithrombin. researchgate.net This leads to a prolongation of clotting times and a potent anticoagulant effect. researchgate.net The development of rivaroxaban has spurred further research into new oxazolidinone derivatives as Factor Xa inhibitors. researchgate.net

Structure-activity relationship (SAR) studies have been conducted to design and synthesize novel oxazolidinone derivatives with improved anti-Factor Xa activity. researchgate.net For example, a series of new derivatives were synthesized based on the structure of rivaroxaban, leading to the identification of compounds with potent human Factor Xa inhibitory activity and anticoagulant effects in both human and rabbit plasma. These studies often focus on modifying specific parts of the molecule to enhance its binding to the S1 and S4 pockets of the Factor Xa enzyme.

Table 2: Factor Xa Inhibitory Activity of an Oxazolidinone Derivative

| Compound | Target | IC50 (nM) | Anticoagulant Activity (Human Plasma) | Anticoagulant Activity (Rabbit Plasma) | Reference |

|---|---|---|---|---|---|

| Compound 7b | Human Factor Xa | 2.01 | PT CT2 = 0.15 µM, aPTT CT2 = 0.30 µM | PT CT2 = 0.46 µM, aPTT CT2 = 0.75 µM |

Research on Antioxidant and Anticonvulsant Properties

The diverse biological activities of oxazolidinone derivatives also include antioxidant and anticonvulsant effects. ajrconline.orgresearchgate.net Oxidative stress, caused by an imbalance between the production of reactive oxygen species (ROS) and the body's antioxidant defenses, is implicated in a variety of diseases. nih.gov Thiazole and thiazolidinone derivatives, which share structural similarities with oxazolidinones, have been reviewed for their antioxidant properties. nih.gov Some newly synthesized oxazolidine (B1195125) derivatives have been tested for their antioxidant activity, with one compound, N-(2-(4-hydroxy-3-methoxyphenyl)-4-oxazolidine-3-yl) isonicotinamide, showing the highest activity with an IC50 of 10 mg/ml. ajrconline.orgresearchgate.net

In the realm of anticonvulsant activity, certain oxazolidinone derivatives have shown promise. nih.gov A novel triazolyl-oxazolidinone derivative, PH084, was found to depress excitatory synaptic transmission and action potential firing in hippocampal neurons. nih.gov This compound inhibited chemically induced seizures in hippocampal slices, suggesting its potential as a candidate for the development of new antiepileptic agents. nih.gov The anticonvulsant activity of various other heterocyclic compounds, including derivatives of quinazolin-4(3H)-one, has also been investigated, with some showing protection in models of pentylenetetrazole (PTZ)-induced seizures. mdpi.compensoft.net The pyrrolidine-2,5-dione ring, another pharmacophore, is well-explored for its anticonvulsant activity, and hybrid compounds incorporating this structure have been synthesized and tested. nih.gov

Mechanistic Insights into Biological Activity of 5 Aminomethyl 2 Oxazolidinone Derivatives

Structure-Activity Relationship (SAR) Studies for Biological Potency

The biological potency of oxazolidinone derivatives is highly dependent on their chemical structure. Structure-activity relationship (SAR) studies are crucial for understanding how different functional groups on the molecule contribute to its antibacterial activity and for designing new, more effective agents.

The C-5 position of the oxazolidinone ring is a critical site for modification and has been a major focus of SAR studies. nih.govnih.gov The substituent at this position plays a key role in the molecule's interaction with the ribosome binding site. nih.gov

However, the 5-(aminomethyl) group [-CH₂NH₂] of the parent compound discussed here is itself a source of potent activity. nih.gov Research has shown that replacing the typical 5-acetamidomethyl group with the 5-aminomethyl moiety can yield a highly potent series of oxazolidinones. nih.gov Interestingly, in the context of Mycobacterium tuberculosis, these 5-aminomethyl analogues act as prodrugs. They are transformed into their active, N-acetylated forms by an N-acetyl transferase enzyme within the bacterium, a mechanism that is absent in mammalian mitochondria, potentially offering a selectivity advantage. nih.gov

Further SAR studies have explored various modifications to this 5-aminomethyl group to modulate activity.

Conversion to Thiocarbonyls: Replacing the carbonyl oxygen of the acetamido moiety with a thiocarbonyl sulfur (=S) has been shown to enhance in vitro antibacterial activity. One compound with a 5-thiourea group was found to be 4 to 8 times more potent than linezolid (B1675486). nih.gov

Amide and Sulfonamide Derivatives: A series of novel derivatives were synthesized from a 5-(aminomethyl) oxazolidinone scaffold. Their antibacterial activity was evaluated, revealing that specific substitutions on the amino group led to good activity. tandfonline.com

The following table summarizes the antibacterial activity of several synthesized (5S)-5-(aminomethyl)-3-[4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)phenyl]-1,3-oxazolidin-2-one derivatives against various Gram-positive bacteria, presented as Minimum Inhibitory Concentration (MIC) in μg/mL. tandfonline.com

| Compound | Substitution on Aminomethyl Group | S. aureus | S. pyogenes | B. subtilis | B. pumilus | E. faecalis |

| 11a | Acetyl | 1.95 | 1.95 | 0.97 | 1.95 | 3.9 |

| 11c | Methane sulfonamide | 1.95 | 0.97 | 0.97 | 1.95 | 3.9 |

| 11d | Di-(methane sulfonamide) | 3.9 | 1.95 | 1.95 | 3.9 | 7.81 |

| 11e | p-Toluene sulfonamide | 1.95 | 0.97 | 1.95 | 3.9 | 3.9 |

| Linezolid | (Reference) | 0.97 | 0.97 | 0.48 | 0.97 | 1.95 |

| Ciprofloxacin | (Reference) | 0.48 | 0.97 | 0.48 | 0.97 | 1.95 |

These SAR studies demonstrate that the 5-substituent is a key determinant of antibacterial activity. nih.gov Modifications at this site, particularly on the 5-aminomethyl group, can significantly enhance or alter the potency and spectrum of these important antibiotics.

Elucidation of the Role of A, B, and C Rings in Pharmacophore Activity

The foundational structure of oxazolidinone antibiotics, which includes 5-(aminomethyl)-2-oxazolidinone (B32544) derivatives, is composed of a core pharmacophore with distinct regions designated as rings A, B, and C. researchgate.netmdpi.com The A ring is the 2-oxazolidinone (B127357) nucleus itself, a five-membered heterocyclic ring containing nitrogen and oxygen. researchgate.netmdpi.com This ring is crucial for the compound's interaction with the peptidyltransferase center (PTC) of the 50S ribosomal subunit in bacteria. researchgate.net The stereochemistry at the C5 position of this ring is also vital for antibacterial activity. mdpi.com

The B ring is typically an N-aryl substituent attached to the oxazolidinone core. researchgate.netmdpi.com This part of the molecule also interacts with the PTC, often through π-stacking. researchgate.net Modifications to the B ring, such as the introduction of a meta-fluoro substituent, have been shown to increase biological activity, while para-substitution can broaden the antibacterial spectrum. mdpi.com

The C ring represents a more variable region of the molecule and plays a significant role in modulating pharmacokinetic properties. researchgate.net In many derivatives, the C-ring is a fused heterocyclic system. The nature of this ring system and its point of attachment to the B-ring are critical for activity. For instance, in a series of oxazolidinones with a benzoxazinone (B8607429) C-ring, the linkage position to the B-ring significantly impacted antibacterial potency, with some regioisomers being completely inactive. nih.gov The presence of hydrogen bond donor groups within the C-ring has been identified as important for superior antibacterial activity. nih.gov

Rational Modifications for Enhanced Activity and Broadened Spectrum

Rational design and modification of this compound derivatives have led to compounds with improved potency and a wider range of action. A key strategy involves altering the C5 side chain of the oxazolidinone ring. For example, converting the C5 acetamide (B32628) group to a thiocarbamate has resulted in derivatives with in vitro activity against resistant bacterial strains. nih.gov

Modifications to the C-ring are another fruitful avenue for enhancing activity. The exploration of diverse fused heteroaryl C-rings has yielded compounds with potent activity against both Gram-positive and Gram-negative pathogens, including linezolid-resistant Staphylococcus aureus. nih.gov For example, derivatives incorporating an N-hydroxyacetyl-substituted tandfonline.comnih.govtriazepane C-ring have shown potent antibacterial properties. rsc.org The goal of these modifications is often to improve binding to the target site, overcome resistance mechanisms, and enhance pharmacokinetic profiles. nih.gov

A notable example of rational modification involves creating prodrugs. A series of 5-aminomethyl oxazolidinones were designed to be selectively activated by a bacterial N-acetyl transferase. nih.gov This approach aimed to create compounds that are potent against Mycobacterium tuberculosis while having reduced toxicity in mammalian cells, which lack the activating enzyme. nih.gov

Elucidation of Enzyme Inactivation Mechanisms (e.g., MAO-B)

Certain this compound derivatives are known to be irreversible inactivators of monoamine oxidase (MAO), particularly MAO-B. The proposed mechanism for this inactivation involves a one-electron transfer from the inhibitor to the enzyme's flavin cofactor. This initial step generates an amine radical cation. Subsequent removal of a proton from the alpha-carbon and decomposition of the oxazolidinone ring leads to the loss of carbon dioxide and the formation of another radical species. This radical then attaches to the enzyme's active site, leading to irreversible inactivation. Chemical model studies support this radical-based inactivation mechanism.

Characterization of Covalent Adduct Formation

The irreversible inactivation of enzymes like MAO-B by these oxazolidinone derivatives is due to the formation of a stable covalent adduct. tandfonline.com While the exact nature of the bond and the specific amino acid residue involved have been subjects of investigation, it is hypothesized that the reactive intermediate generated from the inhibitor forms a covalent bond with a component of the enzyme's active site. tandfonline.com One early hypothesis suggested the involvement of a cysteine residue. tandfonline.com However, later structural studies of MAO-B revealed the absence of a cysteine in the active site, leading to revised proposals. tandfonline.com Another possibility is that the reactive species alkylates the flavin coenzyme itself. nih.gov The formation of such adducts effectively and permanently shuts down the enzyme's catalytic activity. nih.gov

Role of Heterocyclic Ring Electron-Withdrawing Effects on Adduct Stability

The electronic properties of the heterocyclic rings in the inhibitor play a crucial role in the stability of the formed covalent adduct. Electron-withdrawing groups on a heterocyclic ring can influence the reactivity of adjacent functional groups and the stability of reaction intermediates and products. nih.govresearchgate.net In the context of enzyme inactivation, an electron-withdrawing heterocyclic ring can enhance the electrophilicity of the carbon atom that forms the covalent bond with the enzyme's nucleophile. nih.gov This increased electrophilicity can facilitate the initial formation of the adduct.

Table of Research Findings on this compound Derivatives

| Compound/Derivative Class | Target | Key Findings | Reference(s) |

| 3-(4-methoxyphenyl)-5-(chloromethyl)-2-oxazolidinone | MAO-B | Model studies support a radical inactivation mechanism involving the loss of CO2. | |

| 5-(aminomethyl)-3-(4-methoxyphenyl)-2-oxazolidinone | MAO-B | Time-dependent selective inhibitor of MAO-B. Quantum chemical modeling used to study the stability of the proposed covalent adduct. | tandfonline.com |

| Oxazolidinones with fused heteroaryl C-rings | Gram-positive and Gram-negative bacteria | Benzoxazinone C-ring showed superior activity. Hydrogen bond donor groups in the C-ring are important. | nih.gov |

| 5-aminomethyl oxazolidinone prodrugs | Mycobacterium tuberculosis | Selectively activated by bacterial N-acetyl transferase (Rv0133), showing potent antimycobacterial activity with reduced mitochondrial toxicity. | nih.gov |

| Oxazolidinones with dihydrothiopyran or dihydrothiazine C-rings | Antibacterial | Modifications to the C-ring led to novel antibacterial agents. | nih.gov |

Research on Antimicrobial Resistance and Spectrum Expansion of Oxazolidinones

Understanding Mechanisms of Oxazolidinone Resistance

Resistance to oxazolidinones predominantly arises from alterations at the drug's binding site in the peptidyl transferase center (PTC) on the 50S ribosomal subunit. These modifications prevent the antibiotic from effectively inhibiting the initiation phase of protein synthesis. numberanalytics.com The most common mechanisms involve mutations in the 23S ribosomal RNA (rRNA), modifications to ribosomal proteins, and the acquisition of enzymes that chemically modify the rRNA target. oup.comresearchgate.net

The core of oxazolidinone resistance is frequently traced to point mutations within Domain V of the 23S rRNA, a region critical for the peptidyl transferase activity of the ribosome. nih.govasm.org These mutations are the most commonly identified resistance mechanism in clinical isolates. psu.edu The G2576T mutation (using Escherichia coli numbering) is one of the most frequently observed alterations in resistant staphylococci. psu.edu Other significant mutations include G2032A, G2447U, and T2504A, which also confer resistance by altering the drug's binding pocket. nih.govasm.orgasm.org

Table 1: Key 23S rRNA Mutations Associated with Oxazolidinone Resistance

| Mutation (E. coli numbering) | Location | Effect on Resistance | References |

|---|---|---|---|

| G2576T/U | Domain V, Peptidyl Transferase Center | Commonly found in clinical isolates; causes significant decrease in susceptibility. | psu.eduasm.org |

| G2032A | Domain V, Central Loop | Identified as a primary determinant of resistance in experimental mutants. | nih.govasm.org |

| G2447U | Domain V, Central Loop | Confers resistance to oxazolidinones. | nih.govasm.org |

| T2504A | Domain V, Peptidyl Transferase Center | Responsible for high-level resistance in some isolates like Staphylococcus epidermidis. | asm.org |

| A2503G | Domain V, Peptidyl Transferase Center | Contributes to decreased susceptibility. | asm.org |

While rRNA mutations are the primary mechanism, alterations in ribosomal proteins (r-proteins) that are situated near the PTC also contribute to oxazolidinone resistance. researchgate.netnih.gov Specifically, mutations in r-proteins L3 and L4 have been increasingly implicated. researchgate.netnih.gov These proteins have extensions that reach toward the PTC where oxazolidinones bind. researchgate.netnih.gov

Mutations in L3 have been associated with resistance to both oxazolidinones and pleuromutilins, which have overlapping binding sites. psu.edu In staphylococci, specific L3 mutations such as the deletion of serine at position 145 (ΔSer145) and an Alanine to Arginine substitution at position 157 (Ala157Arg) have been identified in clinical isolates showing resistance. psu.edu More recent studies have identified a double mutation (G155R/M169I) in the L3 protein (encoded by the rplC gene) that confers resistance by causing a structural change that affects the antibiotic binding site. tandfonline.com

Mutations in the L4 protein are less common but have been identified as a novel resistance mechanism in Streptococcus pneumoniae. nih.gov These findings suggest that changes in the protein components of the ribosome can allosterically affect the conformation of the rRNA binding pocket, thereby reducing drug affinity.

Table 2: Ribosomal Protein Modifications Conferring Oxazolidinone Resistance

| Ribosomal Protein | Gene | Modification | Organism(s) | References |

|---|---|---|---|---|

| L3 | rplC | ΔSer145 | Staphylococcus aureus | psu.edu |

| L3 | rplC | Ala157Arg | Staphylococcus epidermidis | psu.edu |

| L3 | rplC | G155R and M169I | Staphylococcus aureus | tandfonline.com |

| L4 | rplD | 6-bp deletion | Streptococcus pneumoniae | nih.gov |

A significant and transferable mechanism of resistance involves the enzymatic modification of the 23S rRNA by methyltransferases. nih.gov The most prominent of these is the Cfr (chloramphenicol-florfenicol resistance) methyltransferase. asm.org The cfr gene is often located on mobile genetic elements like plasmids, allowing it to spread between different bacterial species and genera. oup.comscispace.com

The Cfr enzyme methylates an adenine (B156593) nucleotide at position A2503 of the 23S rRNA. asm.org This single methylation event, located directly in the oxazolidinone binding site, sterically hinders the binding of multiple, chemically distinct classes of antibiotics. asm.org This results in a multidrug resistance phenotype known as PhLOPSA, conferring resistance to Ph enicols, L incosamides, O xazolidinones, P leuromutilins, and S treptogramin A antibiotics. asm.orgnih.gov The discovery of Cfr represents the first report of a transferable resistance mechanism for oxazolidinones. asm.org

Table 3: RNA Methyltransferase-Mediated Oxazolidinone Resistance

| Enzyme | Gene | Modification | Mechanism | Resistance Phenotype | References |

|---|---|---|---|---|---|

| Cfr Methyltransferase | cfr | Methylation of A2503 in 23S rRNA | Steric hindrance of antibiotic binding at the Peptidyl Transferase Center. | PhLOPSA (Multi-drug resistance) | asm.orgnih.gov |

Strategies for Overcoming Existing Resistance Mechanisms

The growing understanding of resistance mechanisms has fueled the rational design of new oxazolidinone derivatives capable of evading these pathways. The goal is to develop next-generation agents with improved potency, particularly against resistant strains. researchgate.netnih.gov

The development of new oxazolidinones is largely a process of rational design, leveraging detailed structural knowledge of the antibiotic's binding site on the ribosome. researchgate.netnih.gov The oxazolidinone scaffold generally consists of an A-ring (the core oxazolidin-2-one), a B-ring (an N-aryl substituent), and a C-ring appended to the B-ring. nih.govnih.gov Research has shown that the C-ring and the C-5 acetamide (B32628) side chain on the A-ring are the most amenable to modification without losing essential binding interactions. nih.govnih.gov

This has led to the development of second-generation oxazolidinones like tedizolid (B1663884), which exhibits improved potency, and other compounds in development such as radezolid (B1680497) and sutezolid. numberanalytics.comnih.gov These newer agents are designed to have enhanced activity against strains with existing resistance mechanisms, including those with the cfr gene. numberanalytics.comtandfonline.com For example, tedizolid's structure allows for more potent binding to the 50S subunit, making it more effective against some linezolid-resistant strains. tandfonline.com

The primary strategy to overcome resistance involves making specific structural modifications to the oxazolidinone molecule. The goal is to create analogues that either restore binding affinity to the mutated ribosome or are unaffected by enzymatic modifications like Cfr methylation.

Key areas for modification include:

The C-5 Side Chain: Modifying the acetamide group at the C-5 position of the A-ring can enhance activity. For instance, creating cationic amphiphilic derivatives has shown to produce compounds with remarkable activity against resistant strains. nih.gov

The C-Ring: The C-ring is a major focus for modification to improve antibacterial spectrum and circumvent resistance. Adding different heterocyclic rings or other functional groups to this part of the molecule can significantly alter the compound's properties, including its ability to accumulate inside bacterial cells and its interaction with the ribosomal target. nih.govnih.gov For example, the addition of a pyridinyl ring attached to a cyclic amidrazone subunit led to a compound (LCB 01-0648) with potent activity against linezolid-resistant enterococci. nih.gov

These targeted modifications aim to create a new generation of oxazolidinones that not only are effective against contemporary resistant pathogens but also possess a higher barrier to the development of future resistance. numberanalytics.comnih.gov

Table 4: Next-Generation Oxazolidinones and Key Structural Features

| Compound Name | Generation | Key Feature/Modification | Targeted Advantage | References |

|---|---|---|---|---|

| Tedizolid | Second | Modified C-ring and an alternative side chain; administered as a phosphate (B84403) prodrug. | Improved potency, including against some linezolid-resistant strains. | numberanalytics.comtandfonline.comnih.gov |

| Radezolid | In Development | Biaryl oxazolidinone structure. | Effective against linezolid-resistant strains. | numberanalytics.comnih.gov |

| Sutezolid | In Development | Thiomorpholine C-ring. | Promising activity for treating multidrug-resistant tuberculosis (MDR-TB). | nih.gov |

| Delpazolid (B607052) (LCB01-0371) | In Development | Modified C-ring. | Lead compound for optimization against resistant strains. | nih.gov |

Molecular Design for Broadening Antibacterial Spectrum

The core strategy for expanding the utility of oxazolidinones to Gram-negative infections lies in innovative molecular design. By systematically modifying the chemical structure of the 5-(aminomethyl)-2-oxazolidinone (B32544) core, scientists aim to enhance their ability to penetrate the bacterial defenses and reach their intracellular target, the ribosome.

Engineering of this compound Derivatives for Gram-Negative Activity

A key focus of molecular engineering has been the modification of the C-ring of the oxazolidinone structure. Research has shown that incorporating fused heterocyclic C-ring substructures can lead to derivatives with promising activity against Gram-negative bacteria. For instance, a series of novel oxazolidinones featuring diverse fused heteroaryl C-rings with hydrogen bond donor and acceptor functionalities were synthesized and evaluated. One compound with a benzoxazinone (B8607429) C-ring substructure demonstrated superior activity compared to linezolid (B1675486) against a panel of both Gram-positive and Gram-negative bacteria. nih.gov Further structural modifications to the C5-side chain of this promising derivative led to the identification of several even more potent compounds. nih.gov

Another successful approach involves the synthesis of oxazolidinone derivatives that inhibit bacterial type II topoisomerases (DNA gyrase and topoisomerase IV), a different target than the ribosome. This dual-target strategy can be effective against MDR strains. One such derivative, which is not structurally similar to linezolid, has shown potent activity against a wide range of MDR Gram-negative clinical isolates, including Acinetobacter baumannii, Pseudomonas aeruginosa, Enterobacter cloacae, Escherichia coli, and Klebsiella pneumoniae. nih.gov

The following table summarizes the in-vitro activity of selected engineered this compound derivatives against various Gram-negative bacteria.

| Compound | Structural Modification | Test Organism | MIC (µg/mL) |

| Compound with benzoxazinone C-ring (8c) | Fused benzoxazinone C-ring | Escherichia coli | 16 |

| Klebsiella pneumoniae | 16 | ||

| Pseudomonas aeruginosa | >64 | ||

| Acinetobacter baumannii | 8 | ||

| C5-side chain modified derivative (12a) | Modified C5-side chain on benzoxazinone core | Escherichia coli | 8 |

| Klebsiella pneumoniae | 8 | ||

| Pseudomonas aeruginosa | >64 | ||

| Acinetobacter baumannii | 4 | ||

| Topoisomerase Inhibitor (49) | Novel scaffold, not a direct linezolid analog | Acinetobacter baumannii | 0.5 - 4.0 |

| Pseudomonas aeruginosa | 0.5 - 4.0 | ||

| Enterobacter cloacae | 0.5 - 4.0 | ||

| Escherichia coli | 0.5 - 4.0 | ||

| Klebsiella pneumoniae | 0.5 - 4.0 |

Table 1: In-vitro Activity of Engineered this compound Derivatives. This table is based on research findings on novel oxazolidinone derivatives. nih.govnih.gov

Modifications to Overcome Outer Membrane and Efflux Pump Barriers in Gram-Negative Bacteria

The outer membrane of Gram-negative bacteria is a lipid bilayer that is asymmetric and tightly packed, preventing the passive diffusion of many molecules, including most oxazolidinones. To circumvent this, researchers have explored several strategies. One approach is to design molecules with specific physicochemical properties that favor passage through the outer membrane. These properties include a low molecular weight, high polarity, and a limited number of rotatable bonds.

Efflux pumps, such as the AcrAB-TolC system in E. coli, are protein complexes that span the inner and outer membranes and actively transport a wide range of substrates, including antibiotics, out of the cell. Overcoming efflux is a critical challenge. One strategy is to design oxazolidinone derivatives that are poor substrates for these pumps. This can be achieved by altering the size, shape, and charge distribution of the molecule. For example, a study investigating a library of oxazolidinone derivatives found that certain structural motifs hindered permeation across the outer membrane and/or enhanced susceptibility to efflux. nih.gov

Another approach is the co-administration of an efflux pump inhibitor (EPI) with the oxazolidinone. EPIs are compounds that block the function of efflux pumps, thereby increasing the intracellular concentration of the antibiotic. While no EPIs are currently approved for clinical use in combination with oxazolidinones, this remains an active area of research.

The following table illustrates the impact of efflux pump activity on the efficacy of an oxazolidinone derivative against E. coli.

| Strain | Genotype | MIC (µg/mL) |

| Wild-type | Efflux-proficient | >256 |

| ΔtolC | Deficient in outer membrane channel of efflux pump | 2 |

Table 2: Impact of Efflux on Oxazolidinone Activity. This table demonstrates the significant role of the TolC outer membrane channel in the efflux of oxazolidinones in E. coli.

Analytical Chemistry Approaches for Oxazolidinone Research

Method Development for Quantitative Determination

The development of robust analytical methods is fundamental for the quantitative analysis of 5-(aminomethyl)-2-oxazolidinone (B32544). This involves optimizing parameters to achieve desired sensitivity, specificity, and reproducibility.

Chromatographic Techniques

Chromatography stands as a cornerstone for the separation and quantification of this compound from complex mixtures. Its high resolving power makes it an indispensable tool in pharmaceutical analysis.

High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for the quantitative determination of oxazolidinone derivatives. Method development often focuses on achieving a balance between sensitivity, speed, and simplicity. A typical HPLC method involves a reversed-phase column, such as a C18, with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. nih.govresearchgate.net